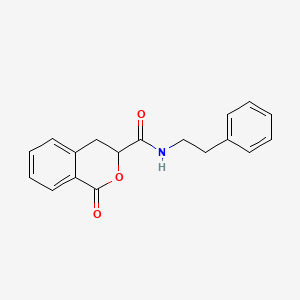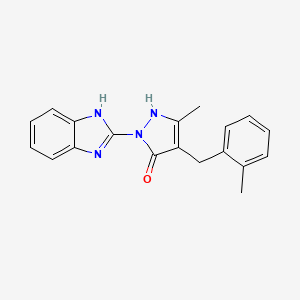![molecular formula C20H21N5O B11041897 1-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea](/img/structure/B11041897.png)
1-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is fused with a phenylurea moiety, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid.
Introduction of the Phenylurea Moiety: The phenylurea group can be introduced by reacting the pyrazolo[4,3-c]pyridine intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways . For example, it may inhibit kinases involved in cell proliferation, thereby exerting its antiproliferative effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally related to pyrazolopyridines.
Uniqueness
N-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-N’-phenylurea is unique due to its specific substitution pattern and the presence of both pyrazolo[4,3-c]pyridine and phenylurea moieties. This combination enhances its biological activity and makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C20H21N5O |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(5-methyl-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C20H21N5O/c1-24-13-12-18-17(14-24)19(25(23-18)16-10-6-3-7-11-16)22-20(26)21-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H2,21,22,26) |
Clave InChI |
CYNXWYBNJNMYAX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=NN(C(=C2C1)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11041815.png)
![1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11041818.png)
![5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11041822.png)
![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11041836.png)
![Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11041838.png)
![4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11041841.png)
![8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041848.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11041849.png)



![4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid](/img/structure/B11041900.png)
![3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11041903.png)
![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
